molecular formula C13H18ClNO2 B1422915 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide CAS No. 1306606-10-9

2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide

Cat. No.: B1422915
CAS No.: 1306606-10-9
M. Wt: 255.74 g/mol
InChI Key: KCCSFKMWQISPMH-UHFFFAOYSA-N
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Description

2-Chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide (CAS: 1306606-10-9) is a chloroacetamide derivative characterized by a benzyl backbone substituted with an isopropoxymethyl group at the 2-position of the phenyl ring. The molecule’s structure includes a reactive chloroacetyl group (-CO-CH₂-Cl) bonded to a nitrogen atom, which is further connected to a benzyl moiety modified with a propan-2-yloxy (isopropyl ether) side chain. This substitution pattern confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ~1–4 based on analogs) , and positions it as a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-chloro-N-[[2-(propan-2-yloxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-6-4-3-5-11(12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCSFKMWQISPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Substituted Aniline Intermediate

  • The 2-[(propan-2-yloxy)methyl]phenyl substituent can be introduced via selective alkylation of ortho-hydroxybenzyl derivatives with isopropyl bromide or isopropyl tosylate under basic conditions (e.g., K2CO3 in acetone).
  • Alternatively, protection and deprotection strategies on ortho-hydroxybenzylamines can be employed to install the propan-2-yloxy methyl group at the ortho position.

Acylation to Form Chloroacetamide

  • The key step is the reaction of the substituted aniline with chloroacetyl chloride under controlled conditions.
  • Typical reaction conditions include:
    • Solvent: Anhydrous dichloromethane or toluene
    • Base: Triethylamine or pyridine to scavenge HCl formed
    • Temperature: 0°C to room temperature to avoid side reactions
  • The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, yielding the desired 2-chloro-N-substituted acetamide.

Alternative Catalytic Methods

  • Some studies report the use of palladium-catalyzed coupling reactions for related 2-chloro-N-phenylacetamides, employing palladium acetate, 2,2'-bipyridine, boron trifluoride etherate, and pivalic acid in toluene at elevated temperatures (120°C) for 24 hours, achieving yields up to 81%.
  • While this method is more complex, it may be adapted for the synthesis of substituted derivatives with appropriate ligand and catalyst optimization.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation of ortho-hydroxybenzylamine Isopropyl bromide, K2CO3, acetone Reflux 6-12 h 75-85 Installation of propan-2-yloxy group
Acylation with chloroacetyl chloride Chloroacetyl chloride, triethylamine, DCM 0°C to RT 2-4 h 70-90 Formation of chloroacetamide
Pd-catalyzed coupling (alternative) Pd(OAc)2, 2,2'-bipyridine, BF3·OEt2, pivalic acid, toluene 120°C 24 h ~81 For related N-phenylacetamides

Analytical and Monitoring Techniques

Research Findings and Optimization Notes

  • The presence of the propan-2-yloxy substituent on the phenyl ring can influence the nucleophilicity of the aniline nitrogen and steric accessibility during acylation, requiring careful control of reaction conditions to maximize yield and minimize side products.
  • Using anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) improves reproducibility and product purity.
  • The palladium-catalyzed methods, while more complex, offer an alternative route that could be optimized for scale-up and functional group tolerance.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-[(propan-2-yloxy)methyl]aniline or precursor
Acylating Agent Chloroacetyl chloride
Solvent Dichloromethane, toluene
Base Triethylamine, pyridine
Temperature Range 0°C to room temperature (acylation), 120°C (Pd-catalysis)
Reaction Time 2-24 hours
Typical Yield 70-90% (acylation), ~81% (Pd-catalyzed method)
Purification Column chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation and Reduction: The phenyl ring and the propan-2-yloxy group can participate in oxidation and reduction reactions, respectively. For example, the phenyl ring can be oxidized to form quinones under strong oxidizing conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of new amides, thiols, or azides depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Hydrolysis: Formation of acetic acid and the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in the development of pharmaceuticals due to its structural characteristics, which are conducive to various biological activities.

Antimicrobial Properties

Research has indicated that derivatives of acetamides, including 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide, can possess antibacterial and antifungal properties. These compounds are often evaluated for their efficacy against a range of pathogens, making them potential candidates for new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Studies have shown that compounds with acetamide linkages can exhibit anti-inflammatory and analgesic properties. For instance, certain derivatives have been tested for their ability to inhibit inflammatory pathways, suggesting that this compound might similarly contribute to pain relief and inflammation reduction .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Research into related acetamides has shown that they can induce apoptosis in cancer cells, leading to decreased tumor growth. This highlights the importance of further exploring the structure-activity relationship of this compound in cancer therapy .

Agricultural Applications

In addition to its medicinal uses, this compound may have applications in agriculture.

Herbicidal Properties

Compounds similar to this compound have been studied for their herbicidal activity. They can inhibit the growth of specific weeds while being less harmful to crops, thus providing a selective approach to weed management .

Insecticidal Activity

Research has also focused on the insecticidal properties of acetamides. The ability of these compounds to disrupt key biological processes in pests makes them valuable in developing environmentally friendly insecticides .

Material Science Applications

The unique chemical structure of this compound lends itself to various applications in material science.

Polymer Chemistry

The compound can serve as a building block in polymer synthesis, particularly in creating polymers with specific functional properties. Its reactivity allows it to be incorporated into copolymers that may exhibit enhanced mechanical and thermal stability .

Coatings and Adhesives

Due to its chemical properties, this compound may also be used in formulating coatings and adhesives that require specific performance characteristics such as durability and resistance to solvents .

Mechanism of Action

The mechanism by which 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site.

    Pathways Involved: The compound can modulate signaling pathways by either activating or inhibiting key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the chloroacetamide core but differ in substituents on the aromatic ring or nitrogen atom, leading to variations in biological activity, synthesis, and physicochemical properties. Below is a comparative analysis:

Structural and Physicochemical Properties

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key References
2-Chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide 2-Isopropoxymethyl benzyl 280.75 ~1–4* Not reported
2-Chloro-N-{[2-(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide Morpholine sulfonyl group on benzyl 373.8 4.1 Not reported
2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide Trifluoromethylphenyl group 237.65 2.8 Not reported
N-((4-Chlorophenyl)sulfonyl)methyl-2-(methyl(phenyl)amino)acetamide (6c) 4-Chlorophenyl sulfonyl and methyl(phenyl)amino 409.87 N/A 134–135
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}acetamide (7d) Thiadiazole-pyridinyl and fluorophenoxy 468.91 N/A Not reported

Notes:

  • XLogP3 : The main compound’s lipophilicity is inferred from analogs (e.g., 2-chloro-N-{phenyl[2-(trifluoromethyl)benzimidazolyl]methyl}acetamide has XLogP3 = 4.1 ).
  • Melting Points : Many analogs (e.g., sulfonamide derivatives in ) exhibit higher melting points (104–135°C), likely due to hydrogen bonding from sulfonyl groups .

Biological Activity

2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its antibacterial properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with an appropriate amine derivative. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antibacterial Activity

Recent studies have shown that derivatives of chloroacetamides exhibit notable antibacterial properties. For instance, related compounds such as 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The screening results indicated inhibition zones ranging from 8 to 14 mm against strains like Bacillus subtilis and Staphylococcus aureus, while showing weaker activity against Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

CompoundGram-positive Activity (mm)Gram-negative Activity (mm)
2-chloro-N-(3-hydroxyphenyl)acetamide8 - 146 - 12
2-chloro-N-(4-hydroxyphenyl)acetamide8 - 14Not tested

The mechanism by which these compounds exert their antibacterial effects is often linked to their ability to inhibit bacterial cell wall synthesis or interfere with protein synthesis. The presence of the chloro group is believed to enhance the lipophilicity of the molecule, aiding in membrane penetration.

Case Studies

  • Antimicrobial Screening : A study conducted on various chloroacetamide derivatives found that modifications in the aromatic ring significantly affected antibacterial potency. The introduction of substituents such as hydroxyl groups enhanced activity against certain bacterial strains .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the position of substituents on the phenyl ring plays a crucial role in determining biological activity. Compounds with para-substituents generally exhibited higher activity compared to those with meta-substituents .
  • In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could effectively reduce bacterial load in infected animal models, suggesting potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Design : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step approach involves (i) coupling 2-chloroacetamide with a substituted benzyl halide (e.g., 2-[(propan-2-yloxy)methyl]benzyl chloride) using a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .
  • Optimization :
    • Solvent Selection : Polar aprotic solvents like acetonitrile or DCM enhance reaction efficiency .
    • Base Choice : Weak bases (e.g., K₂CO₃) minimize side reactions compared to strong bases like NaOH .
    • Monitoring : TLC (hexane:ethyl acetate, 9:3 v/v) ensures reaction completion .
    • Purification : Filtration to remove salts, followed by solvent evaporation under reduced pressure, yields crude product. Recrystallization or column chromatography (silica gel) improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the chloroacetamide backbone (δ ~3.8–4.2 ppm for CH₂Cl and δ ~165–170 ppm for C=O) and the propan-2-yloxybenzyl substituent (δ ~1.2 ppm for CH₃ groups) .
  • FTIR : Validate functional groups: C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
  • Single-Crystal XRD : Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding between NH and oxygen atoms) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS with <5 ppm error) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological or conformational behavior of this compound?

Methodological Answer:

  • Conformational Analysis :
    • Use DFT calculations (B3LYP/6-31G* basis set) to model intramolecular hydrogen bonding (e.g., P=O···H-N or P=S···H-N interactions in analogous compounds) .
    • Compare calculated dipole moments with experimental values to validate conformational preferences .
  • Molecular Docking :
    • Dock the compound into target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Prioritize binding poses with low RMSD (<2 Å) and analyze key residues (e.g., His41, Cys145) for hydrogen bonding and hydrophobic interactions .

Q. How can researchers resolve contradictions in biological activity data (e.g., anticonvulsant vs. antiviral efficacy) for chloroacetamide derivatives?

Methodological Answer:

  • Comparative Assays :
    • Perform parallel testing in standardized models (e.g., MES for anticonvulsant activity vs. viral plaque reduction assays) .
    • Use SAR analysis: Modify substituents (e.g., propan-2-yloxy vs. dichlorophenyl groups) to isolate structure-activity relationships .
  • Mechanistic Studies :
    • Conduct enzyme inhibition assays (e.g., GABA transaminase for anticonvulsants) and compare IC₅₀ values with antiviral EC₅₀ data .
    • Validate target engagement via SPR or ITC to confirm binding specificity .

Q. What strategies mitigate synthetic challenges, such as low yields in multi-step reactions involving this compound?

Methodological Answer:

  • Stepwise Optimization :
    • Intermediate Stability : Protect reactive groups (e.g., NH with Boc in condensation steps) .
    • Catalysis : Employ Fe(III) catalysts for C-amidoalkylation reactions to enhance regioselectivity .
  • Scale-Up Considerations :
    • Replace TBTU with cost-effective coupling agents (e.g., EDC/HOBt) for large-scale synthesis .
    • Optimize workup: Use liquid-liquid extraction (DCM/H₂O) instead of column chromatography for intermediate isolation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks :
    • Verify purity via HPLC (≥95% by area) and elemental analysis (±0.5% for C, H, N) .
    • Cross-validate melting points using differential scanning calorimetry (DSC) to detect polymorphic forms .
  • Environmental Factors :
    • Control humidity during crystallization to avoid hydrate formation, which alters melting points .
    • Standardize NMR solvent (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shifts .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetonitrile) .
  • Waste Disposal : Segregate halogenated waste (chloroacetamide byproducts) for incineration by licensed facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide

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